molecular formula C4H2Cl2N2O B170179 2,6-Dichloro-3H-pyrimidin-4-one CAS No. 120977-94-8

2,6-Dichloro-3H-pyrimidin-4-one

Cat. No.: B170179
CAS No.: 120977-94-8
M. Wt: 164.97 g/mol
InChI Key: PVXOAKRQJOOIQX-UHFFFAOYSA-N
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Description

2,6-Dichloro-3H-pyrimidin-4-one is a valued chemical scaffold in medicinal chemistry and drug discovery research. Its high utility stems from the reactivity of its two chlorine atoms, which allow for sequential and selective nucleophilic substitution reactions. This enables researchers to systematically functionalize the pyrimidine core, creating diverse libraries of novel compounds for biological evaluation . This compound serves as a key synthetic intermediate in the preparation of more complex heterocyclic systems. For instance, pyrimidine derivatives are investigated as potential inhibitors of various enzymes and receptors, such as the epidermal growth factor receptor (EGFR) for lung cancer treatment, and other kinase targets . The structural motif is also found in compounds studied for their antiviral and antimicrobial activities . Furthermore, the dichloropyrimidinone structure is a precursor in synthesizing diaminopyrimidine derivatives, which are of substantial interest for their ability to form hydrogen bonds with biomolecules like nucleobases, making them relevant in the development of new therapeutic agents . Its application extends to the synthesis of molecular structures containing adamantane groups, which are explored to enhance lipophilicity and improve penetration through biological membranes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2O/c5-2-1-3(9)8-4(6)7-2/h1H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXOAKRQJOOIQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396205
Record name 2,6-Dichloro-3H-pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120977-94-8
Record name 2,6-Dichloro-3H-pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Pathways for 2,6 Dichloro 3h Pyrimidin 4 One

Established Synthetic Routes to 2,6-Dichloro-3H-pyrimidin-4-one

The traditional synthesis of this compound and related dichloropyrimidines primarily relies on the chlorination of a corresponding pyrimidin-4-one precursor. This transformation is a cornerstone reaction in pyrimidine (B1678525) chemistry.

The reaction of hydroxypyrimidines with phosphorus oxychloride (POCl₃) is a well-established and widely used procedure for preparing chlorinated pyrimidines. mdpi.comresearchgate.net This method has been a standard for over a century. mdpi.comresearchgate.net The general approach involves heating the hydroxy-containing substrate, such as a uracil (B121893) or a 6-hydroxypyrimidin-4-one derivative, with a chlorinating agent, most commonly phosphorus oxychloride. mdpi.compublish.csiro.au The hydroxyl groups on the pyrimidine ring are substituted with chlorine atoms to yield the desired dichlorinated product. The mechanism of this chlorination with phosphoryl chloride is complex and has been studied computationally, suggesting an alternating phosphorylation-chlorination pathway. publish.csiro.auuni-konstanz.de

To improve the efficiency and yield of the chlorination reaction, various conditions and catalyst systems have been optimized. A common practice involves heating the hydroxypyrimidine substrate in an excess of phosphorus oxychloride, often in the presence of an organic base like N,N-dimethylaniline or pyridine (B92270). mdpi.comresearchgate.netdeepdyve.com Pyridine is frequently used as a base in these reactions. mdpi.com

Studies have explored the impact of different tertiary amines on the reaction outcome. For instance, when chlorinating 6-methyluracil (B20015) with phosphorus oxychloride, the choice of amine catalyst significantly affects the product distribution. While triethylamine (B128534) can lead to the formation of amino-substituted by-products, tri-n-propylamine was found to yield solely the desired dichloropyrimidine, making it a recommended amine for such chlorinations. fordham.edu The reaction conditions are often strenuous, involving heating to reflux. mdpi.comresearchgate.net However, protocols have been developed using equimolar amounts of POCl₃ and pyridine as a base in a sealed reactor at high temperatures (140–160 °C) for a shorter duration of 2 hours, achieving satisfactory yields of over 80%. mdpi.comresearchgate.net

Catalyst/BaseReagentTemperature (°C)Duration (h)Outcome
PyridineEquimolar POCl₃1602>80% isolated yield of dichloropyrimidine. mdpi.comresearchgate.net
Tri-n-propylaminePOCl₃Boiling188Solely the dichloropyrimidine product was formed. fordham.edu
TriethylaminePOCl₃Boiling188High yield of 2,4-bis(diethylamino) derivative. fordham.edu
N,N-dimethylanilinePOCl₃Reflux3Moderate yields of dichloropyrimidines with N-methylanilino by-products. deepdyve.com

Advanced and Green Synthesis Strategies for this compound

In response to the growing need for sustainable chemical manufacturing, advanced and green synthesis strategies have been developed. These methods focus on increasing efficiency and reducing the environmental footprint compared to traditional routes.

A major focus of green chemistry is the reduction or elimination of hazardous substances. Traditional chlorination methods often use a large excess of phosphorus oxychloride, which is toxic and poses environmental and safety risks during large-scale production, particularly during the quenching process. researchgate.net

To address this, solvent-free protocols have been developed that use equimolar or even reduced amounts of POCl₃. mdpi.comresearchgate.net These methods are not only more environmentally friendly but also simplify the work-up procedure, often involving just filtration or distillation to obtain high-purity products. researchgate.net Such solvent-free chlorination has been shown to be broadly applicable to a variety of hydroxylated nitrogen-containing heterocycles. mdpi.com Furthermore, research has focused on developing routes that avoid highly toxic reactants altogether, contributing to a safer and more sustainable synthesis of dichloropyrimidines. publish.csiro.auuni-konstanz.de Another approach involves using non-phosphorus chlorinating agents, such as a Vilsmeier reagent, which can produce a cleaner product that does not require decolorization with activated carbon, thereby reducing a step in the manufacturing process. google.com

StrategyKey FeatureAdvantage
One-Pot Synthesis Multiple reaction steps in a single vessel without intermediate isolation.Increased efficiency, reduced waste, improved yields (up to 80%). publish.csiro.auuni-konstanz.de
Reduced Reagent Use Use of equimolar POCl₃ instead of a large excess.Lowered toxicity, cost, and environmental impact; simplified work-up. mdpi.comresearchgate.net
Solvent-Free Conditions Reaction is run without a solvent, often in a sealed reactor.Reduced environmental waste, suitable for large-scale preparation. mdpi.comresearchgate.net
Non-Phosphorus Reagents Use of Vilsmeier reagent instead of POCl₃.Avoids phosphorus waste; product may require less purification. google.com

Considerations for Industrial-Scale Production of this compound

Scaling up the synthesis of this compound from the laboratory to an industrial level introduces several critical considerations. The economic, environmental, and safety aspects of the process become paramount.

The conventional method of using excess phosphorus oxychloride presents significant challenges for industrial production. researchgate.net Handling and disposing of large quantities of unreacted POCl₃ is an environmental burden and adds considerable cost. researchgate.net Moreover, the process of quenching excess POCl₃ on a large scale requires strict safety controls due to the potential for highly exothermic events. researchgate.net

Therefore, the development of protocols suitable for large-scale batches is crucial. Methodologies that utilize equimolar amounts of POCl₃ under solvent-free conditions are particularly attractive for industrial applications. mdpi.comresearchgate.net These procedures have been successfully applied to multigram and even kilogram-scale batches, demonstrating their suitability for larger-scale manufacturing. mdpi.comresearchgate.net The simplification of work-up steps, such as direct filtration or distillation of the product, further enhances the industrial feasibility by reducing processing time and resource consumption. researchgate.net The ability to perform these reactions on a one-mole scale with high yields highlights the potential for efficient and scalable production of the necessary pyrimidine precursors for chlorination. publish.csiro.au

Chemical Reactivity and Mechanistic Investigations of 2,6 Dichloro 3h Pyrimidin 4 One

Other Transformational Reactions Involving the Pyrimidinone Core

Beyond nucleophilic substitution of the chlorine atoms, the pyrimidinone core of 2,6-dichloro-3H-pyrimidin-4-one can undergo other transformations, offering further avenues for synthetic diversification.

The oxidation of the pyrimidine (B1678525) ring can lead to the formation of N-oxides or result in ring-opening or ring-contraction products, depending on the oxidant and the substitution pattern of the pyrimidine. While specific studies on the oxidation of this compound were not found, research on related pyrimidine derivatives provides insights into potential oxidative pathways.

For instance, the oxidation of pyrimidine derivatives with organic peracids like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid can lead to the formation of pyrimidine N-oxides. clockss.org In some cases, oxidative ring-contraction to form imidazole (B134444) derivatives has been observed. clockss.org The stability of the pyrimidinone moiety to oxidation can be significant; for example, 2-methyl-6-phenyl-4-pyrimidinone was found to be stable under certain oxidative conditions. clockss.org

The synthesis of pyrimidine mono-N-oxides has also been achieved through mild oxidation reactions using a mixture of trifluoroacetic anhydride (B1165640) and hydrogen peroxide. rsc.org These N-oxide derivatives can exhibit different reactivity and biological activity compared to the parent pyrimidine. Oxidative photocyclisation of phenylthio- and anilino-substituted uracils represents another pathway for forming fused heterocyclic systems. rsc.org

Reduction Pathways and Product Characterization

The reduction of this compound can proceed through several pathways, primarily involving either the dechlorination of the C-Cl bonds or the reduction of the pyrimidine ring itself. The outcome of the reduction is highly dependent on the reducing agent and reaction conditions employed.

Commonly used reducing agents for such transformations include catalytic hydrogenation and metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reducing agent, typically selective for aldehydes and ketones, while the more reactive LiAlH₄ can reduce a wider array of functional groups, including esters and amides.

In the context of chloropyrimidines, catalytic hydrogenation has been shown to lead to both dechlorination and nuclear reduction. For instance, the catalytic hydrogenation of 4-amino-2,6-dichloropyrimidine (B161716) is proposed to yield 4-amino-3,4,5,6-tetrahydropyrimidine, which can further decompose into smaller molecules like ammonia (B1221849) and n-propylamine. This suggests that under similar conditions, this compound could undergo reduction of the pyrimidine ring to a tetrahydropyrimidinone derivative, which may or may not be stable.

Selective dechlorination is another plausible pathway. The stepwise removal of chlorine atoms from a related compound, 4,6-dichloropyrimidine, has been observed using electrochemical methods, indicating that mono-chlorinated intermediates can be formed. This suggests that the reduction of this compound could potentially yield 2-chloro-3H-pyrimidin-4-one or 6-chloro-3H-pyrimidin-4-one as initial products.

The characterization of the resulting products would typically involve a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for determining the structure of the reduced products, including the regiochemistry of any remaining chlorine atoms and the stereochemistry of the hydrogenated ring if nuclear reduction occurs. Mass spectrometry would be used to confirm the molecular weight of the products and any fragmentation patterns that could aid in their identification.

Table 1: Potential Reduction Products of this compound and Characterization Data

Potential Product Reduction Pathway Key Characterization Features
2-Chloro-3H-pyrimidin-4-oneSelective Dechlorination¹H NMR: Appearance of a new proton signal on the pyrimidine ring. ¹³C NMR: Shift in carbon signals due to removal of one chlorine. MS: Molecular ion peak corresponding to the mono-chlorinated product.
6-Chloro-3H-pyrimidin-4-oneSelective Dechlorination¹H NMR: Appearance of a new proton signal on the pyrimidine ring. ¹³C NMR: Shift in carbon signals due to removal of one chlorine. MS: Molecular ion peak corresponding to the mono-chlorinated product.
Pyrimidin-4(3H)-oneComplete Dechlorination¹H NMR: Appearance of two new proton signals on the pyrimidine ring. ¹³C NMR: Significant upfield shifts of the previously chlorinated carbon signals. MS: Molecular ion peak corresponding to the fully dechlorinated product.
2,6-Dichlorotetrahydropyrimidin-4-oneNuclear Reduction¹H NMR: Appearance of new aliphatic proton signals. ¹³C NMR: Upfield shift of pyrimidine ring carbons. MS: Molecular ion peak corresponding to the hydrogenated product.

Mechanistic Studies of this compound Transformations

Understanding the mechanisms of the chemical transformations of this compound is essential for controlling reaction outcomes and designing synthetic routes to new derivatives. Both computational and experimental methods have been employed to investigate these mechanisms.

Computational Elucidation of Reaction Mechanisms (e.g., Chlorination with Phosphoryl Chloride)

The synthesis of this compound often involves the chlorination of a corresponding dihydroxy-pyrimidine precursor using phosphoryl chloride (POCl₃), sometimes in the presence of a tertiary amine like N,N-dimethylaniline. Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the mechanism of this type of reaction.

A key computational study on the chlorination of 2-substituted 6-hydroxy-[3H]-pyrimidin-4-ones with phosphoryl chloride has suggested a preferred mechanistic pathway. The study proposes that the reaction proceeds through an alternating phosphorylation-chlorination mechanism. This is favored over a pathway that begins with two consecutive phosphorylation steps.

The proposed mechanism involves the following key steps:

Phosphorylation: The hydroxyl group of the pyrimidinone attacks the phosphorus atom of POCl₃, leading to a phosphate (B84403) intermediate.

Chlorination: A chloride ion then attacks the carbon atom of the pyrimidine ring, displacing the phosphate group and forming the C-Cl bond.

This alternating sequence continues for the second hydroxyl group to yield the dichlorinated product. The study also highlighted the formation of strong complexes between the dichloropyrimidine product and dichlorophosphoric acid, a byproduct of the reaction. These complexes can influence the reaction and necessitate specific workup procedures, such as the use of aqueous sodium carbonate.

Furthermore, DFT has been used to study the Vilsmeier-Haack reaction, which employs a reagent formed from POCl₃ and a formamide (B127407) like N,N-dimethylformamide (DMF). This reaction is used for the formylation of various aromatic and heterocyclic compounds and shares mechanistic features with the chlorination process, involving the formation of reactive chloroiminium intermediates. Computational studies on related pyrimidine systems have helped to elucidate the electronic structure and reactivity of these molecules, predicting the most likely sites for electrophilic attack and the stability of reaction intermediates.

**Table 2: Computationally Investigated Steps in the Chlorination of Hydro

Derivatization and Structural Modification of 2,6 Dichloro 3h Pyrimidin 4 One Scaffolds

2,6-Dichloro-3H-pyrimidin-4-one as a Pivotal Building Block for Complex Heterocyclic Synthesis

This compound serves as a versatile and crucial starting material for the creation of more intricate heterocyclic structures. Its two reactive chlorine atoms provide sites for nucleophilic substitution, allowing for the introduction of various functional groups and the construction of new rings. This reactivity has been exploited in the synthesis of numerous fused pyrimidine (B1678525) systems with significant chemical and pharmacological importance. researchgate.netresearchgate.net The pyrimidine nucleus is a fundamental component of DNA and RNA and is found in many bioactive compounds. researchgate.netthieme.de

The strategic manipulation of the chlorine atoms on the pyrimidine ring enables the stepwise or one-pot synthesis of complex molecules. For instance, the reaction of 2,6-dichloropyrimidin-4-amine with aromatic aldehydes can lead to the formation of Schiff bases, which are valuable intermediates for further cyclization reactions. rsc.org

Synthesis of Fused Pyrimidine Systems from this compound Precursors

The reactivity of this compound and its derivatives facilitates the construction of a variety of fused pyrimidine ring systems. These annulated structures often exhibit interesting biological activities.

Pyrimido[4,5-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including their use as anticancer agents, antioxidants, and inhibitors of various enzymes. rsc.orgnih.gov A practical approach for synthesizing highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones involves the use of 4,6-dichloro-5-formylpyrimidine, which can be derived from a 2,6-dichlorinated pyrimidine precursor. nih.gov This method utilizes a cyclization reaction where an intramolecular amide adds to an in-situ formed iminium intermediate. nih.gov

Similarly, pyrimido[5,4-d]pyrimidines represent another important class of fused pyrimidines. rsc.org The synthesis of these compounds can be achieved through multi-step reactions starting from appropriately substituted pyrimidines. For example, the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with various reagents can lead to the formation of the pyrimido[4,5-d]pyrimidine (B13093195) ring system. researchgate.net

Table 1: Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

Starting MaterialReagentsProductReference
4,6-Dichloro-5-formylpyrimidinePrimary amines, AldehydesHighly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones nih.gov
6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dioneAromatic amines, FormaldehydePyrimido[4,5-d]pyrimidin-2,4-dione ring systems researchgate.net
2,6-Dichloropyrimidin-4-amineAromatic aldehydes, Ammonium thiocyanateTetrahydropyrimido[4,5-d]pyrimidine-2,5(1H,3H)-diones rsc.org

Thieno[2,3-d]pyrimidin-4(3H)-ones are another significant class of fused pyrimidines. The synthesis of these compounds can be achieved from precursors like 2,4-dihydroxy-thieno[2,3-d]pyrimidine, which can be converted to 2,4-dichlorothieno[2,3-d]pyrimidine (B102914) by refluxing with phosphorus oxychloride. ijacskros.com This dichloro intermediate then serves as a versatile building block for further derivatization.

Several synthetic strategies for thieno[2,3-d]pyrimidines have been developed, often involving intramolecular cyclization of substituted pyrimidine intermediates. researchgate.net For instance, 6-(substituted methylthio)-5-pyrimidinecarbaldehyde and carbonitrile intermediates, derived from 6-chloropyrimidine-5-carbaldehydes, can be cyclized to form the thieno[2,3-d]pyrimidine (B153573) core. researchgate.net

Table 2: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Starting MaterialReagentsProductReference
2,4-Dihydroxy-thieno[2,3-d]pyrimidinePhosphorus oxychloride2,4-Dichlorothieno[2,3-d]pyrimidine ijacskros.com
6-Chloropyrimidine-5-carbaldehydesMethyl thioglycolateThieno[2,3-d]pyrimidines researchgate.net
2H-Thieno[2,3-d] umich.eduresearchgate.netoxazine-2,4(1H)-dionesAromatic aldehydes, Benzylamine2,3-Disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones nih.gov

Pyrido[2,3-d]pyrimidines are a class of fused heterocycles with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. jocpr.comnih.gov The synthesis of these compounds often starts from a preformed pyrimidine ring, typically a 4-aminopyrimidine (B60600) derivative. jocpr.com The pyridine (B92270) ring is then constructed through various cyclization strategies.

One common approach involves the reaction of 2,4-diaminopyrimidine-6(1H)-one with α,β-unsaturated carbonyl compounds or diketones. jocpr.com For example, the reaction with 2-methyl-3-oxopentanal (B8733905) in phosphoric acid yields 2-amino-7-ethyl-6-methylpyrido[2,3-d]pyrimidin-4-(3H)-one. jocpr.com Another strategy involves the palladium-catalyzed coupling of a substituted pyrimidine, such as 5-bromo-2,4-dichloropyrimidine, with a suitable coupling partner followed by intramolecular cyclization. nih.gov

Table 3: Synthesis of Pyrido[2,3-d]pyrimidine (B1209978) Derivatives

Starting MaterialReagentsProductReference
2,4-Diaminopyrimidine-6(1H)-one2-Methyl-3-oxopentanal, Phosphoric acid2-Amino-7-ethyl-6-methylpyrido[2,3-d]pyrimidin-4-(3H)-one jocpr.com
5-Bromo-2,4-dichloropyrimidineCyclopentyl amine, Crotonic acid, Palladium catalystPyrido[2,3-d]pyrimidine system nih.gov
6-Cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine3,4,5-Trimethoxyaniline, Raney NiN10-substituted pyrido[2,3-d]pyrimidine-2,4-diamines nih.gov

The pyrazolo[3,4-d]pyrimidine scaffold is considered a bioisostere of purine (B94841) and is a key feature in many compounds with potent biological activities, particularly as kinase inhibitors. nih.gov The synthesis of these frameworks often involves the cyclization of appropriately substituted pyrazole (B372694) precursors. For instance, 5-amino-1H-pyrazole-4-carbonitrile derivatives can be reacted with reagents like thiourea (B124793) to form the pyrazolo[3,4-d]pyrimidine ring system. capes.gov.br

A recent patent describes a solid form of a pyrazolo[3,4-d]pyrimidine compound, highlighting the ongoing interest in this heterocyclic system. google.com

Table 4: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Starting MaterialReagentsProductReference
5-Amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrileThiourea3,4-Diaminopyrazolo[3,4-d]pyrimidine derivative capes.gov.br
(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneNot specifiedSolid form of the pyrazolo[3,4-d]pyrimidine compound google.com

Furo[2,3-d]pyrimidines are another class of fused pyrimidine derivatives that have attracted attention due to their potential biological activities. umich.edunih.govnih.gov The synthesis of furo[2,3-d]pyrimidin-4(3H)-ones can be achieved through various methods, including the reaction of carbodiimides with amines or phenols in the presence of a catalyst. umich.edu The instability of the furan (B31954) ring under harsh conditions necessitates the development of mild and efficient synthetic methods. umich.edu

Table 5: Synthesis of Furo[2,3-d]pyrimidine Derivatives

Starting MaterialReagentsProductReference
Iminophosphorane-derived carbodiimidesAmines or Phenols2-Substituted furo[2,3-d]pyrimidin-4(3H)-ones umich.edu
3-Cyano-2-ethoxy-4,5-di(p-methoxyphenyl)furanSemicarbazide hydrochloride(4-Imino-furo[2,3-d]pyrimidine-3-yl)urea derivatives arkat-usa.org

Synthesis of Novel Analogs via Strategic Functional Group Interconversions

The synthesis of aminopyrimidine derivatives from dichlorinated pyrimidine precursors is a well-established strategy for generating compounds with potential biological activity. mdpi.comnih.gov A common approach involves the nucleophilic substitution of the chlorine atoms with various amines. For instance, 2-amino-4,6-dichloropyrimidine (B145751) can be reacted with a diverse range of amines in the presence of a base like triethylamine (B128534) to yield a library of 2-aminopyrimidine (B69317) derivatives. mdpi.comnih.gov This reaction is often carried out under solvent-free conditions at elevated temperatures. mdpi.com

The resulting aminopyrimidine derivatives have shown promise in various biological screenings. A notable example is their evaluation as β-glucuronidase inhibitors. mdpi.comnih.gov This enzyme is implicated in conditions such as colon cancer and urinary tract infections. nih.gov In one study, a series of twenty-seven 2-aminopyrimidine derivatives were synthesized and tested for their inhibitory activity against β-glucuronidase. mdpi.comnih.gov One particular compound demonstrated significantly superior activity compared to the standard inhibitor, D-saccharic acid 1,4-lactone. mdpi.comnih.gov The versatility of this synthetic route allows for the creation of a wide array of derivatives for further biological investigation. ijpsjournal.com

Table 1: Synthesis of 2-Aminopyrimidine Derivatives

Starting Material Reagent Conditions Product Class

This table summarizes a general synthetic approach to aminopyrimidine derivatives.

The introduction of chalcogens, particularly sulfur, into the pyrimidinone scaffold leads to the formation of thiopyrimidine derivatives, which are another class of compounds with significant biological interest. nih.gov For example, 5,6-diaminothiouracil can serve as a starting material for the synthesis of various functionalized pyrimidines. nih.gov

One synthetic strategy involves the reaction of 5,6-diaminouracil (B14702) or its thio-analogs with α-bromoacetophenones. nih.gov This can lead to the formation of imine compounds, which can be further modified. nih.gov The synthesis of S-alkylated pyrimidin-4-one derivatives can also be achieved. For instance, reacting 5,6-diamino-1-methylthiouracil with phenacyl bromide under fusion conditions can yield S-alkylated products. nih.gov These thio-derivatives are of interest for their potential as dual-target inhibitors, for example, against enzymes like BRD4 and PLK1, which are relevant in cancer therapy. nih.gov

The incorporation of bioactive side chains, such as triazole rings, onto the pyrimidine framework is a modern strategy to develop novel therapeutic agents. nih.govnih.gov The 1,2,3-triazole moiety, often introduced via "click" chemistry, is known for its favorable chemical properties and ability to form stable linkers between different molecular fragments. nih.gov This approach allows for the creation of hybrid molecules that combine the pharmacological properties of both the pyrimidine core and the attached side chain. nih.gov

A common method for synthesizing triazole-modified pyrimidines is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov In this reaction, a pyrimidine derivative bearing an alkyne group is reacted with an azide-functionalized molecule to form a 1,2,3-triazole linkage. nih.gov For example, dipropargyl derivatives of 2-thiouracil (B1096) can be coupled with azido-modified steroids to create steroid-pyrimidine conjugates. nih.gov

Another approach involves the synthesis of 1,2,4-triazoles. These can be synthesized from carbohydrazide (B1668358) intermediates derived from pyrimidines. researchgate.net These triazole-pyrimidine hybrids have been investigated for various biological activities, including as SecA inhibitors, which are important for bacterial protein translocation. nih.gov

Table 2: Synthesis of Triazole-Modified Pyrimidines

Pyrimidine Precursor Side Chain Precursor Reaction Type Linkage
Alkyne-functionalized pyrimidine Azide-functionalized moiety CuAAC 1,2,3-Triazole

This table outlines general strategies for incorporating triazole moieties into pyrimidine structures.

Comparative Reactivity and Synthetic Utility with Related Pyrimidine Derivatives

The reactivity of the this compound scaffold is often compared with that of other dihalopyrimidines, such as 2,4-dichloropyrimidine (B19661), to understand its synthetic potential. The reactivity of different positions on the pyrimidine ring towards nucleophilic substitution generally follows the order C4(6) > C2 >> C5. acs.org This selectivity is crucial for the regioselective synthesis of substituted pyrimidines.

In nucleophilic aromatic substitution (SNAr) reactions, 2,4-dichloropyrimidines often show moderate selectivity for substitution at the C4 position when reacted with neutral nitrogen nucleophiles. acs.org However, the presence and nature of substituents on the pyrimidine ring can significantly influence this regioselectivity. wuxiapptec.com For instance, an electron-donating group at the C6 position of a 2,4-dichloropyrimidine can lead to a preference for substitution at the C2 position. wuxiapptec.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, also exhibit a strong preference for reaction at the C4 position of halopyrimidines. acs.org This differential reactivity allows for the sequential introduction of different substituents onto the pyrimidine ring, a valuable tool in the synthesis of complex molecules. acs.org The synthetic utility of this compound and its isomers is therefore highly dependent on the desired substitution pattern and the chosen reaction conditions, with subtle changes in the substrate or catalyst often leading to significant differences in the outcome of the reaction.

Structure Activity Relationship Sar Studies of 2,6 Dichloro 3h Pyrimidin 4 One Derivatives

Influence of Substitution Patterns on the Biological and Chemical Reactivity Profile

The biological and chemical reactivity of 2,6-dichloro-3H-pyrimidin-4-one derivatives is profoundly influenced by the nature and position of various substituents. The pyrimidine (B1678525) core offers multiple sites for modification, allowing for a detailed exploration of how different functional groups alter the molecule's properties.

Research into a series of 2-(phenylaminocarbonylmethylthio)-6-(2,6-dichlorobenzyl)-pyrimidin-4(3H)-ones as anti-HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) has demonstrated the critical role of substitution patterns on the phenylamino (B1219803) moiety. nih.gov For instance, the introduction of a methyl group at the 5-position of the pyrimidine ring generally leads to an increase in antiviral potency. Furthermore, the electronic properties of substituents on the phenyl ring are a key determinant of activity. Electron-withdrawing groups, such as halogens (e.g., bromo, chloro), at the para-position of the phenyl ring tend to enhance the anti-HIV-1 activity. nih.gov The most promising compound from this series, 2-[(4-bromophenylamino)carbonylmethylthio]-6-(2,6-dichlorobenzyl)-5-methylpyrimidin-4(3H)-one, exhibited an EC50 of 0.18 µM. nih.gov

In the context of anticancer agents, the substitution on the pyrimidine ring is equally critical. Studies on 4,6-disubstituted pyrimidines have shown that the nature of the substituent at the 6-position significantly impacts cytotoxicity. For example, in a series of aminopyrimidine derivatives, replacing a chloro group at the 6-position with various amino moieties led to compounds with varying anti-proliferative activities against different cancer cell lines. nih.gov Similarly, in the development of IRAK4 inhibitors, substitutions at the C-2 position of an aminopyrimidin-4-one core were explored. While small alkyl groups like methyl and ethyl were tolerated with some loss of potency, bulkier or more polar groups like a hydroxyl or a cyclobutyl ether resulted in inactive compounds. nih.gov

The reactivity of the chlorine atoms at the C2 and C6 positions of the pyrimidine ring allows for selective nucleophilic substitution, providing a versatile platform for creating diverse libraries of compounds. The differential reactivity of these two positions can be exploited to introduce different substituents. For instance, in the synthesis of β-glucuronidase inhibitors from 2-amino-4,6-dichloropyrimidine (B145751), the reaction with various amines occurs at the chloro positions. mdpi.comsemanticscholar.org The position of the remaining chloro group in the resulting monosubstituted derivatives has been shown to be a critical factor for inhibitory activity against glutathione (B108866) S-transferase, with 4-amino-2-chloropyrimidine (B189420) showing a significantly better inhibition profile than 4-amino-6-chloropyrimidine. journalagent.com This highlights the importance of the substitution pattern not just for the group being introduced but also for the groups remaining on the pyrimidine scaffold.

The following table summarizes the influence of substitution patterns on the anti-HIV-1 activity of a series of 2-(phenylaminocarbonylmethylthio)-6-(2,6-dichlorobenzyl)-pyrimidin-4(3H)-one derivatives. nih.gov

Compound IDR1R2EC50 (µM)
4a1HH1.12
4a2H4-Cl0.58
4a3H4-Br0.44
4a4H4-F0.89
4a5H4-CH31.35
4b1CH3H0.87
4b2CH34-Cl0.23
4b3CH34-Br0.18
4b4CH34-F0.41
4b5CH34-CH30.92

Identification of Key Pharmacophoric Features for Specific Biological Targets

Pharmacophore modeling is a crucial tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. For derivatives of this compound, these features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, which facilitate binding to the active site of enzymes or receptors.

In the design of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as inhibitors of the epidermal growth factor receptor (EGFR), a key biological target in cancer therapy, specific pharmacophoric features have been identified. These inhibitors often mimic the binding of ATP to the kinase domain of EGFR. The essential features include a heterocyclic core (the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold) that forms hydrogen bonds with the hinge region of the enzyme, and a substituted phenyl ring that occupies a hydrophobic pocket. nih.gov Molecular docking studies of these compounds have revealed that the nitrogen atom at position 1 and the exocyclic amino group of the pyrimidine ring are crucial hydrogen bond acceptors and donors, respectively. nih.gov

For pyrimidine derivatives targeting microtubule affinity-regulating kinase 4 (MARK4), another target in cancer and neurodegenerative diseases, a combination of in-vitro assays and in-silico studies has elucidated key pharmacophoric features. nih.gov The pyrimidine core acts as a central scaffold. A thiophene (B33073) group at the 6-position and a substituted piperazine (B1678402) ring at the 4-position were found to be important for binding. Molecular docking studies indicated that the nitrogen atoms of the pyrimidine ring and the sulfonyl group of the piperazine moiety form critical hydrogen bonds with amino acid residues in the active site of MARK4. nih.gov

The table below outlines the key pharmacophoric features of pyrimidine derivatives for different biological targets.

Biological TargetKey Pharmacophoric Features
EGFR Kinase - Heterocyclic core for hinge binding (H-bonds) - Substituted phenyl group for hydrophobic pocket interaction
MARK4 Kinase - Pyrimidine scaffold - Hydrogen bond donors/acceptors (pyrimidine nitrogens, sulfonyl group) - Aromatic/heteroaromatic rings for π-π stacking
Topoisomerase II - Planar aromatic system for DNA intercalation - Hydrogen bond donors/acceptors for enzyme interaction - Appropriate lipophilicity for membrane transport
β-Glucuronidase - Hydrogen bond donors/acceptors - Specific spatial arrangement of functional groups to fit the active site

Conformational Analysis and its Correlation with Observed Biological Activities

Conformational analysis, the study of the three-dimensional arrangement of atoms in a molecule and the energy associated with these arrangements, is a critical aspect of SAR studies. The biological activity of a drug molecule is often dependent on its ability to adopt a specific low-energy conformation that is complementary to the binding site of its biological target.

The presence of rotatable bonds, for example, in the side chains attached to the pyrimidine core, allows the molecule to adopt different spatial arrangements. In the case of the anti-HIV-1 NNRTIs based on the 2-(phenylaminocarbonylmethylthio)-6-(2,6-dichlorobenzyl)-pyrimidin-4(3H)-one scaffold, the relative orientation of the dichlorobenzyl group and the substituted phenylaminocarbonylmethylthio side chain is crucial for fitting into the non-nucleoside binding pocket of reverse transcriptase. Molecular modeling studies can help to identify the bioactive conformation and guide the design of more rigid analogs that are "pre-organized" in the active conformation, potentially leading to increased potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling in this compound Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scielo.br These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, untested compounds. scielo.brmdpi.com

In the field of pyrimidine derivatives research, QSAR models have been successfully applied to understand and predict a variety of biological activities. mdpi.com For instance, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to investigate the structure-activity relationships of 2-pyrimidine carbohydrazides as utrophin modulators. nih.gov These models generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are correlated with biological activity, providing valuable insights for the design of more potent analogs. nih.gov

The general workflow for developing a QSAR model involves several key steps:

Data Set Preparation: A series of compounds with known biological activities (e.g., IC50 or EC50 values) is selected.

Molecular Descriptor Calculation: A wide range of descriptors, including topological, electronic, and steric properties, are calculated for each molecule in the dataset.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. mdpi.com

Biological Activities and Molecular Mechanisms of 2,6 Dichloro 3h Pyrimidin 4 One Analogues

Antimicrobial Activity Studies

The pyrimidine (B1678525) scaffold is a fundamental component in numerous bioactive molecules, and its derivatives are recognized for their significant antimicrobial properties. nih.govmdpi.com Researchers have synthesized and evaluated various analogues, revealing their potential to combat a range of pathogenic microorganisms.

Derivatives of pyrimidin-4-one have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of pyrano[2,3-d]pyrimidinone derivatives were synthesized and tested for their antibacterial properties. researchgate.net One particular compound, 7-amino-6-cyano-5-(5-nitrofuran-2-yl)-pyrano[2,3-d]pyrimidin-(1H,3H)-2,4-diones, exhibited excellent activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.91 to 7.81 μg/mL. researchgate.net This compound was also more potent than the commercial antibiotic levofloxacin (B1675101) against methicillin-resistant S. aureus (MRSA). researchgate.net

Further studies on pyrimidinone-fused 1,4-naphthoquinones showed strong antimicrobial activities against nine types of pathogenic oral bacteria, including Enterococcus faecalis, Staphylococcus aureus, and Streptococcus mutans, with MIC values in the range of 1.56–100 μg/mL. nih.gov Similarly, pyrimidine-containing 4H-chromen-4-one derivatives have shown significant inhibitory effects against plant pathogenic bacteria like Xanthomonas axonopodis pv. citri and Xanthomonas oryzae pv. oryzae. nih.gov Specifically, one analogue demonstrated EC₅₀ values of 15.5 and 14.9 μg/mL against these two strains, respectively, outperforming commercial antibacterial agents. nih.gov

Derivative ClassBacterial Strain(s)Efficacy (MIC/EC₅₀)Reference
Pyrano[2,3-d]pyrimidinonesS. aureus, B. subtilis, E. coli3.91-7.81 μg/mL (MIC) researchgate.net
Pyrano[2,3-d]pyrimidinonesMethicillin-resistant S. aureus (MRSA)3.91 μg/mL (MIC) researchgate.net
Pyrimidinone-fused 1,4-naphthoquinonesE. faecalis, S. aureus, S. mutans, P. gingivalis1.56-100 μg/mL (MIC) nih.gov
Pyrimidine-containing 4H-chromen-4-onesXanthomonas axonopodis pv. citri15.5 μg/mL (EC₅₀) nih.gov
Pyrimidine-containing 4H-chromen-4-onesXanthomonas oryzae pv. oryzae14.9 μg/mL (EC₅₀) nih.gov
Pyrimidine-containing 4H-chromen-4-onesRalstonia solanacearum14.7 μg/mL (EC₅₀) nih.gov

Analogues based on the pyrimidin-4-one structure have also been identified as potent antifungal agents, particularly in the context of agricultural applications. A study on pyrazolo[3,4-d]pyrimidin-4-one derivatives revealed that many of these compounds possess moderate to high in vitro antifungal activities against plant pathogenic fungi. nih.gov One derivative, compound g22, showed remarkable activity against Sclerotinia sclerotiorum, with an EC₅₀ value of 1.25 mg/L, which is comparable to commercial fungicides like boscalid. nih.gov

Another study focusing on pyrimidine derivatives containing an amide moiety found a compound, designated 5o, that exhibited excellent antifungal activity against Phomopsis sp. with an EC₅₀ value of 10.5 μg/ml, surpassing the efficacy of the fungicide Pyrimethanil. frontiersin.org Furthermore, a novel series of pyrimidine-based molecules was identified to have broad-spectrum antifungal activity, including against challenging molds like Aspergillus fumigatus (MIC of 8–16 µg/mL) and other pathogenic species such as Aspergillus terreus, Aspergillus niger, and Mucor circinelloides. asm.org

Derivative ClassFungal Strain(s)Efficacy (EC₅₀/MIC)Reference
Pyrazolo[3,4-d]pyrimidin-4-onesSclerotinia sclerotiorum1.25 mg/L (EC₅₀) nih.gov
Pyrazolo[3,4-d]pyrimidin-4-onesFusarium graminearum5.61 μg/mL (EC₅₀) researchgate.net
Pyrimidine-Amide DerivativesPhomopsis sp.10.5 μg/ml (EC₅₀) frontiersin.org
Pyrimidine-Based AnaloguesAspergillus fumigatus8-16 µg/mL (MIC) asm.org
Pyrimidine-Based AnaloguesScedosporium apiospermum2 µg/mL (MIC) asm.org
Pyrimidine-Based AnaloguesCryptococcus neoformans2 µg/mL (MIC) asm.org
Pyrimidine-Based AnaloguesCandida auris8 µg/mL (MIC) asm.org

The antimicrobial effects of pyrimidin-4-one analogues are attributed to several molecular mechanisms. For antifungal action, studies suggest that these compounds can disrupt the integrity of the fungal cell membrane. nih.gov For example, the highly active pyrazolo[3,4-d]pyrimidin-4-one compound g22 was found to affect the morphology of mycelium, destroy cell membrane integrity, and increase cell membrane permeability in S. sclerotiorum. nih.gov Pyrimidine analogues can also act as antimetabolites by interfering with nucleic acid synthesis, which is a mechanism employed by the antifungal drug flucytosine (a pyrimidine analog). mdpi.com Resistance to such compounds often arises from mutations in the enzymes required for their activation within the fungal cell. mdpi.com

In bacteria, the mechanism can involve the disruption of the cell structure. Field-emission scanning electron microscopy (FE-SEM) analysis of S. aureus and E. coli treated with a potent pyrano[2,3-d]pyrimidinone derivative confirmed complete damage to the bacterial cells. researchgate.net Molecular docking studies have also been employed to understand the interactions between pyrimidine derivatives and bacterial proteins. These computational approaches help in identifying the binding sites and affinities, revealing that these compounds can act as inhibitors by blocking the active sites of essential bacterial proteins. acgpubs.org

Anticancer and Antitumor Potential

The pyrimidine scaffold is a cornerstone in the development of anticancer agents, with compounds like 5-fluorouracil (B62378) being widely used in chemotherapy. nih.gov Analogues of 2,6-dichloro-3H-pyrimidin-4-one have been investigated for their ability to target cancer cells through various mechanisms, including interaction with key regulatory proteins and induction of programmed cell death.

Pyrimidine derivatives have been shown to exert their anticancer effects by modulating the expression and function of critical proteins involved in cell survival and apoptosis. A study on novel bis spiro-cyclic 2-oxindole derivatives of pyrimido[4,5-b]quinoline-4,6-dione revealed that the most active compound induced apoptosis in breast cancer (MCF-7) cells by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein BAX and the tumor suppressor protein p53. researchgate.net The p53 protein plays a crucial role in tumor suppression, and its activation can lead to cell cycle arrest or apoptosis. nih.govnih.gov The balance between pro-apoptotic proteins like BAX and anti-apoptotic proteins like Bcl-2 is a key determinant of a cell's fate. mdpi.com

Furthermore, pyrimidine derivatives have been designed to inhibit specific protein kinases that are often overactive in cancer. Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), including its mutated forms like EGFRT790M. nih.govmdpi.com Molecular docking studies confirm that these compounds can bind to the ATP-binding site of these kinases. nih.gov Other studies have shown that pyrimidine analogues can inhibit Cyclin-Dependent Kinases (CDKs), which control cell cycle progression. researchgate.net For instance, the p21 protein, which is transcriptionally activated by p53, can inhibit CDK4, leading to cell cycle arrest. researchgate.net

A primary mechanism of action for many pyrimidine-based anticancer agents is the induction of apoptosis and the disruption of the normal cell cycle in cancer cells. One study demonstrated that a pyrimidine derivative containing an aryl urea (B33335) moiety arrested the cell cycle at the G2/M phase and induced apoptosis by upregulating Bax and downregulating Bcl-2 in colon cancer cells. nih.gov Another investigation into bis spiro-cyclic 2-oxindole derivatives found that the lead compound caused cell cycle arrest in the S phase in breast cancer cells. researchgate.net

Pyrido[2,3-d]pyrimidine (B1209978) derivatives have also been shown to induce apoptosis and cell cycle arrest. rsc.org One potent compound arrested the cell cycle at the G1 phase and significantly increased apoptosis in MCF-7 breast cancer cells, an effect linked to its inhibition of PIM-1 kinase. rsc.org Similarly, a 6-substituted tetrahydropyrido[3,2-d]pyrimidine derivative was found to induce S-phase arrest and subsequent apoptosis in leukemia (HL-60) cells, an activity associated with the inhibition of dihydrofolate reductase (DHFR). researchgate.net The induction of apoptosis is often confirmed by observing an increase in the levels of executioner caspases, such as caspase-3, and the cleavage of proteins like PARP. nih.govresearchgate.net

Derivative ClassCancer Cell LineEffectKey Molecular TargetsReference
Pyrimidine-Aryl Urea DerivativesSW480 (Colon)G2/M phase arrest, ApoptosisBax (up), Bcl-2 (down) nih.gov
Bis spiro-cyclic 2-oxindole pyrimidinesMCF-7 (Breast)S phase arrest, Apoptosisp53 (up), BAX (up), Bcl-2 (down) researchgate.net
Pyrido[2,3-d]pyrimidinesMCF-7 (Breast)G1 phase arrest, ApoptosisPIM-1 Kinase rsc.org
Tetrahydropyrido[3,2-d]pyrimidinesHL-60 (Leukemia)S phase arrest, ApoptosisDHFR, Caspase-3/9 researchgate.net
Pyrido[2,3-d]pyrimidin-4(3H)-onesPC-3 (Prostate)Pre-G1 arrest, ApoptosisEGFR, Caspase-3 nih.gov

Inhibition of Cancer Cell Proliferation in Various Models

Derivatives of the pyrimidine core have demonstrated significant potential in curbing the growth of various cancer cell lines. For instance, new 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and evaluated for their in vitro anti-cancer activity. nih.gov One compound in this series showed a potent inhibitory effect against A549 human non-small cell lung cancer cells with an IC50 value of 0.94 μM, while exhibiting no toxicity to normal human liver cells. nih.gov Another study focused on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, which were found to reduce the growth of several hematological cancer cell lines. mdpi.com

Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have been investigated as potential anti-proliferative agents. nih.govinformahealthcare.com Certain thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol displayed antiproliferative activity against U937 cancer cells, with some compounds showing high selectivity for cancer cells. informahealthcare.com Similarly, novel pyrazolo[3,4-d]pyrimidine derivatives have been designed as inhibitors of the epidermal growth factor receptor-tyrosine kinase (EGFR-TK), with some exhibiting significant broad-spectrum cell growth inhibition against various cancer cell lines. nih.gov

A series of 2,4-pyrimidinediamine derivatives were developed as dual inhibitors of anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs). nih.gov One compound from this series, 12a, demonstrated potent inhibitory activities against ALKwt and HDAC1 enzymes and effectively inhibited the proliferation of ALK-driven cancer cells by inducing apoptosis and cell cycle arrest. nih.gov

Table 1: Antiproliferative Activity of this compound Analogues

Compound Class Cancer Model Key Findings Reference
2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones A549 (non-small cell lung cancer) IC50 of 0.94 μM against A549 cells with no toxicity to normal liver cells. nih.gov nih.gov
3-chloro-3-methyl-2,6-diarylpiperidin-4-ones Hematological cancer cell lines Reduced cell growth and increased expression of apoptosis-promoting genes. mdpi.com mdpi.com
Thio-substituted 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol U937 (histiocytic lymphoma) Demonstrated antiproliferative activity with high selectivity for cancer cells. informahealthcare.com informahealthcare.com
Pyrazolo[3,4-d]pyrimidine derivatives Various cancer cell lines Exhibited broad-spectrum cell growth inhibition as EGFR-TK inhibitors. nih.gov nih.gov
2,4-pyrimidinediamine derivatives ALK-positive cancer cell lines Dual inhibition of ALK and HDACs, inducing apoptosis and cell cycle arrest. nih.gov nih.gov

Receptor Tyrosine Kinase (RTK) Inhibition

The inhibition of receptor tyrosine kinases (RTKs) is a crucial strategy in cancer therapy, and pyrimidine derivatives have emerged as potent inhibitors in this class. FMS-like tyrosine kinase-3 (FLT3), an RTK, is a validated target in acute myeloid leukemia (AML). nih.gov Novel 4,6-diamino pyrimidine derivatives have been rationally designed and synthesized as Type-II FLT3 inhibitors. nih.gov One of the most potent compounds identified, 13a, exhibited an IC50 value of 13.9 ± 6.5 nM against the FLT3 kinase with high selectivity over c-KIT. nih.gov

Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have also been explored as RTK inhibitors, specifically targeting the epidermal growth factor receptor (EGFR). nih.gov These compounds are considered bioisosteres of naturally occurring purine (B94841) nucleosides. nih.gov

Kinase Inhibitory Activities (e.g., ROCKs, FGFR)

Beyond general RTK inhibition, pyrimidine analogues have shown specific inhibitory activity against various kinases, including Rho-associated coiled-coil containing protein kinases (ROCKs) and fibroblast growth factor receptors (FGFRs).

GNF-7, a multi-targeted kinase inhibitor, and its derivatives are highly potent inhibitors of FGFR4 and have been shown to strongly suppress the proliferation of hepatocellular carcinoma (HCC) cells. nih.gov One such derivative, SIJ1263, exhibited an IC50 of less than 1 nM against FGFR4. nih.gov While potent against FGFRs, kinome-wide profiling revealed that SIJ1263 is capable of inhibiting several other kinases, suggesting potential off-target effects. nih.gov Pan-FGFR inhibitors like PD173074, BGJ398, and AZD4547, which bind to the ATP-binding pocket of the "DFG-in" active conformation, are potent against FGFR1-3 but have limited activity against FGFR4. nih.gov

Thieno[2,3-d]pyrimidines have also been reported as potent FLT3 inhibitors. nih.gov

KRAS-G12D Inhibitory Effects

The KRAS-G12D mutation is a significant driver in many cancers and has been a challenging target for drug development. nih.govnih.gov Novel purine and pyrimidine analogues have been designed and synthesized as inhibitors of KRAS-G12D. nih.gov These compounds have demonstrated potent anticancer activity against cell lines harboring the KRAS-G12D mutation. nih.gov One lead compound, PU1-1, was shown to induce programmed cell death in KRAS-G12D-mutated cells and reduce the levels of active KRAS and its downstream signaling proteins. nih.gov

Furthermore, a series of novel thieno[2,3-d]pyrimidine (B153573) analogs were designed as KRAS-G12D inhibitors, with most compounds exhibiting potent antiproliferative activity on KRAS-G12D mutated cancer cell lines. researchgate.net Compound KD-8, from this series, showed significant antitumor efficacy in a CT26 tumor model. researchgate.net Another study focused on pyrimidine, pyrido[4,3-d]pyrimidine, and 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (B1343793) derivatives as novel KRAS-G12D inhibitors. nih.gov Compound 10k from this series displayed high inhibition of KRAS-G12D with an IC50 of 0.009 μM. nih.gov

Table 2: KRAS-G12D Inhibitory Activity of Pyrimidine Analogues

Compound Class Cancer Model Key Findings Reference
Purine and Pyrimidine Analogues KRAS-G12D mutated cancer cell lines (AGS, SNU1197, AsPC1) Potent antiproliferative activity with low micromolar IC50 values. Lead compound PU1-1 induced apoptosis. nih.gov nih.gov
Thieno[2,3-d]pyrimidine Analogues KRAS-G12D mutated cancer cell lines (Panc1, SW1990, CT26) Potent antiproliferative activity. Compound KD-8 showed significant in vivo antitumor efficacy. researchgate.net researchgate.net
Pyrimidine/pyrido[4,3-d]pyrimidine/ 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Derivatives Panc1 (KRAS-G12D) Compound 10k exhibited high inhibition of KRAS-G12D with an IC50 of 0.009 μM. nih.gov nih.gov

Antiviral Activities (e.g., HIV-1 Inhibitory Properties)

Pyrimidine derivatives have demonstrated significant promise as antiviral agents, particularly against the human immunodeficiency virus type 1 (HIV-1). Research has focused on developing novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) with improved potency against drug-resistant strains.

One study reported on 2,4,5-trisubstituted pyrimidines as potent HIV-1 NNRTIs. nih.gov A lead compound, 16c, exhibited highly potent anti-HIV-1 activities and an improved resistance profile compared to the approved drug etravirine. nih.gov This compound was effective against various single and double mutant strains of HIV-1. nih.gov

Another class of pyrimidine derivatives, the 6-arylthio-3-hydroxypyrimidine-2,4-diones (HPDs), have been shown to potently inhibit the HIV reverse transcriptase-associated RNase H function. nih.gov Compound 13j from this series displayed an RNase H IC50 of 0.005 μM and an antiviral EC50 of 7.7 μM, with no cytotoxicity at concentrations up to 100 μM. nih.gov

Anti-inflammatory Effects of Pyrimidine Derivatives

Pyrimidine derivatives have been extensively investigated for their anti-inflammatory properties. Their mechanism of action is often associated with the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes, prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and various cytokines. nih.govrsc.org

Several pyrimidine analogues have been approved as anti-inflammatory drugs, including afloqualone, proquazone, and epirizole. nih.gov Studies have shown that pyrimidine derivatives can exhibit selective inhibition of COX-2, which is a desirable characteristic for anti-inflammatory agents as it may lead to fewer gastrointestinal side effects compared to non-selective NSAIDs. mdpi.comnih.gov For example, certain pyrimidine derivatives have demonstrated greater selectivity towards COX-2 than COX-1 and have also shown antioxidant properties by reducing reactive oxygen species (ROS) levels in inflammatory cell models. mdpi.com

Antitubercular Activity Research

The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred the search for new antitubercular agents. Pyrimidine derivatives have gained significant attention in this area, with some compounds entering clinical trials. nih.gov

Research has identified several classes of pyrimidine derivatives with potent antitubercular activity. acs.orgnih.gov For example, a comprehensive structure-activity relationship (SAR) study of novel pyrimidine derivatives identified a compound, 5a, with potent activity against various strains of M. tuberculosis, including clinical drug-resistant strains, with minimum inhibitory concentration (MIC) values of 0.5–1.0 μg/mL. acs.org Another study identified a ceritinib (B560025) derivative, 16j, which remarkably reduced the M. tuberculosis burden in mice. nih.gov

The mechanism of action for some of these antitubercular pyrimidine derivatives is thought to involve the inhibition of essential mycobacterial enzymes. For instance, some derivatives are believed to target dihydrofolate reductase. nih.gov Other studies have explored the potential of pyrimidine analogs to interfere with nucleic acid biosynthesis and metabolism in mycobacteria. mdpi.com

Table 3: Antitubercular Activity of Pyrimidine Derivatives

Compound Class M. tuberculosis Strain(s) Key Findings Reference
Novel Pyrimidine Derivatives H37Ra, H37Rv, clinical drug-resistant TB Compound 5a exhibited potent activity with MIC values of 0.5–1.0 μg/mL. acs.org acs.org
Ceritinib Derivatives Mtb H37Ra Compound 16j significantly reduced the Mtb burden in mice. nih.gov nih.gov
Pyrimidine Analogues M. tuberculosis (H37Ra) Compound 3, a pyrimidine analog, demonstrated dose-dependent inhibition of M. tuberculosis growth. mdpi.com mdpi.com

Neurological Applications and Enzyme Modulation (e.g., Neuronal Nitric Oxide Synthase Activation)

Analogues of this compound have been investigated for their potential in treating neurological disorders, primarily through the modulation of key enzymes such as neuronal nitric oxide synthase (nNOS). While the prompt mentions nNOS activation, the vast majority of research has focused on the therapeutic potential of inhibiting this enzyme. The overproduction of nitric oxide (NO) by nNOS is implicated in the pathophysiology of various neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and neuronal damage from stroke. researchgate.netnih.govmdpi.com Consequently, the development of selective nNOS inhibitors is a significant goal in medicinal chemistry to mitigate the neuronal damage caused by excessive NO. nih.govmdpi.comresearchgate.netnih.gov

The therapeutic strategy centers on selectively inhibiting nNOS without significantly affecting the other main isoforms, endothelial NOS (eNOS) and inducible NOS (iNOS). nih.gov Inhibition of eNOS can lead to cardiovascular side effects like hypertension, while iNOS inhibition might increase the risk of certain conditions like Alzheimer's disease. nih.gov Therefore, achieving isoform selectivity is a critical challenge in the design of these inhibitors. escholarship.org

Researchers have designed and synthesized various classes of pyrimidine-related compounds as nNOS inhibitors. A notable example includes 2-aminopyridine-based inhibitors. nih.govescholarship.org These compounds have been systematically modified to enhance their potency, selectivity, and ability to cross the blood-brain barrier. nih.gov For instance, replacing basic functional groups in a lead compound with neutral ether or amide groups has been explored to improve bioavailability for neurological applications. nih.gov Another approach involved shortening an amino side chain in the 2-aminopyridine (B139424) scaffold, which led to inhibitors with excellent potency for human nNOS, high selectivity over eNOS and iNOS, and significantly improved permeability, a crucial factor for CNS-targeting drugs. escholarship.org

The mechanism of these inhibitors often involves mimicking the substrate, L-arginine, or interacting with other essential sites on the enzyme. nih.gov Some inhibitors interact with the tetrahydrobiopterin (B1682763) (BH4) binding site of nNOS, preventing the enzyme's proper function. researchgate.net The structure-activity relationship (SAR) studies of these analogues are crucial, revealing that features like the 2-aminopyridine ring and a terminal amine are vital for potent interaction with the enzyme's active site. escholarship.org

Table 1: Examples of Pyrimidine-Related Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

Compound ClassKey Structural FeaturePrimary Goal of ModulationSelectivity ProfileReference
2-Aminopyridine Analogues2-aminopyridine scaffold with varied sidechainsIncrease potency and bioavailability for CNS penetrationHigh selectivity for nNOS over eNOS and iNOS nih.gov
Imidazole-based Analogues1-[(Aryloxy)alkyl]-1H-imidazole structureAchieve selective nNOS inhibitionShowed greater effect against nNOS compared to eNOS researchgate.net
Benzothiazole DerivativesHybrid structure containing a piperazine-1-carbothioamide moietyRecover motor and non-motor functions in Parkinson's disease modelsDirected against molecular targets involved in PD progression mdpi.com

Other Pharmacological Profiles (e.g., Platelet Aggregation Inhibition, Antioxidant Properties)

Beyond neurological applications, analogues of this compound exhibit other significant pharmacological activities, notably the inhibition of platelet aggregation and antioxidant effects.

Platelet Aggregation Inhibition: Certain pyrimidine derivatives have been developed as antagonists of the P2Y12 receptor, which plays a crucial role in ADP-induced platelet aggregation. nih.gov These compounds are therefore of interest as potential antithrombotic agents. nih.gov For example, a series of 6-amino-2-mercapto-3H-pyrimidin-4-one derivatives were synthesized and evaluated for their effects on human platelet aggregation. nih.gov While none of the tested compounds induced aggregation themselves, some were capable of partially inhibiting platelet aggregation induced by ADP. nih.gov The most potent of these compounds was found to be a specific antagonist of P2Y12 receptors, suggesting that this chemical scaffold is a promising starting point for developing new antithrombotic drugs. nih.gov This research highlights a different therapeutic avenue for pyrimidinone analogues, targeting cardiovascular diseases. biotech-asia.org

Antioxidant Properties: Several studies have demonstrated the antioxidant potential of pyrimidinone derivatives. ijpsonline.com Free radicals and oxidative stress are implicated in a wide range of diseases, making antioxidant compounds valuable for therapeutic development. ijpsonline.com Pyrido[1,2-a]pyrimidin-4-one derivatives, which are structurally related to flavonoids, have been shown to possess significant antioxidant properties alongside other enzymatic inhibitions. nih.govacs.org In one study, derivatives with a catechol (3,4-dihydroxy) group on the 2-phenyl ring showed the best antioxidant activity. nih.govacs.org

The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and hydroxyl radical scavenging assays. derpharmachemica.com Research has shown that specific substitutions on the pyrimidinone ring can lead to potent antioxidant effects, in some cases comparable to the standard antioxidant, ascorbic acid. derpharmachemica.com

Table 2: Antioxidant Activity of Selected Pyrimidinone Derivatives

Compound ClassAssay MethodKey FindingsReference
Pyrido[1,2-a]pyrimidin-4-onesAldose Reductase Inhibition & Antioxidant assaysCatechol derivatives displayed the most significant antioxidant properties. nih.govacs.org
Aryl substituted pyrimidinones (B12756618)DPPH and Hydroxyl Radical ScavengingCompounds 4d and 4j showed remarkable DPPH scavenging; 4d, 4g, and 4j showed good OH radical scavenging. derpharmachemica.com
Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamidesDPPH Radical ScavengingAnalogues 3a and 3b exhibited excellent activity, comparable to ascorbic acid. ijpsonline.com
Indolyl-pyrimidine derivativesDPPH Radical ScavengingSeveral synthesized compounds showed good antioxidant activity comparable to ascorbic acid. ijpsonline.com

Translational Research: From Lead Identification to Potential Drug Candidates

The journey of a this compound analogue from a mere laboratory curiosity to a potential drug candidate is a complex process involving several stages of translational research. This process begins with identifying a "hit" compound and progresses through rigorous optimization to yield a "lead" with drug-like properties. nih.govnih.gov

Hit and Lead Identification: The initial discovery of a biologically active molecule, or a "hit," often comes from screening large libraries of compounds. nih.gov For pyrimidine derivatives, this can also involve computational methods like virtual screening based on pharmacophore models. nih.gov For instance, a screening campaign identified a diaminopyrimidine compound as a weak but novel inhibitor of Interleukin receptor-associated kinase 4 (IRAK4), a target for inflammatory diseases. nih.gov Similarly, virtual screening led to the discovery of a N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine as a hit compound for inhibiting casein kinase 1 (CK1), which is implicated in cancer and CNS disorders. nih.gov

Lead Optimization: Once a hit is identified, the "hit-to-lead" phase begins. This involves medicinal chemists synthesizing numerous analogues to improve potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). nih.gov Structure-activity relationship (SAR) studies are central to this phase, guiding the chemical modifications. nih.govnih.gov

Key optimization strategies for pyrimidine analogues have included:

Improving Potency and Selectivity: In the development of IRAK4 inhibitors, SAR studies of the diaminopyrimidine hit showed that removing a chloro substituent and adding specific heteroaryls at other positions led to compounds with nanomolar inhibitory activity and improved ligand efficiencies. nih.gov

Enhancing Bioavailability: For nNOS inhibitors intended for neurological diseases, a major hurdle is crossing the blood-brain barrier. nih.gov Research has focused on modifying lead compounds to reduce the number of basic groups and hydrogen bond donors, thereby increasing their ability to penetrate the CNS. nih.gov

Overcoming Poor Solubility: Poor aqueous solubility can hinder a drug's effectiveness. A prodrug strategy has been successfully applied to pyrazolo[3,4-d]pyrimidine derivatives. researchgate.net By attaching a water-soluble moiety that gets cleaved in the body to release the active drug, researchers significantly improved the compound's solubility and potential for in vivo bioavailability. researchgate.net

This iterative process of design, synthesis, and testing is crucial for transforming a promising but flawed initial hit into a viable drug candidate that can be advanced into preclinical and, eventually, clinical development. researchgate.netnih.gov The development of pyrimidine-based drugs for cancer, such as CDK4/6 inhibitors, showcases the successful translation of these research principles into promising therapeutic candidates. nih.gov

Table 3: Summary of Lead Optimization Strategies for Pyrimidine Analogues

Therapeutic TargetInitial Hit ScaffoldOptimization StrategyOutcomeReference
IRAK4 (Inflammation)DiaminopyrimidineSAR studies; removal and addition of substituentsNanomolar inhibitors with improved ligand efficiency nih.gov
nNOS (Neurological Disorders)2-AminopyridineReplacement of basic groups with neutral moietiesIncreased ability to penetrate the blood-brain barrier nih.gov
Src/Abl Kinases (Cancer)Pyrazolo[3,4-d]pyrimidineProdrug development with water-soluble promoietiesSignificantly improved aqueous solubility and good plasma stability researchgate.net
Casein Kinase 1 (Cancer, CNS)Pyrazolo[3,4-d]pyrimidineHit-to-lead optimization guided by pharmacophore modelDiscovery of a lead compound with potent (78 nM) CK1 inhibition nih.gov

Agrochemical Applications and Environmental Research

Development of 2,6-Dichloro-3H-pyrimidin-4-one Derivatives as Herbicidal Agents

The core structure of this compound has been a building block for the synthesis of various herbicidal compounds. By modifying this basic structure, scientists have developed derivatives with significant activity against a range of weeds.

One area of investigation involves the creation of pyrazolo[3,4-d]pyrimidin-4-one derivatives that incorporate aryloxyphenoxypropionate moieties. These compounds have shown potential herbicidal activity, particularly against the roots of rape and barnyard grass. nih.gov The synthesis of these derivatives is achieved through a tandem aza-Wittig and annulation reaction of corresponding iminophosphoranes, aromatic isocyanates, and substituted phenols, resulting in yields between 52% and 98%. nih.gov

Another approach has been the synthesis of 2-aryl-4-(3H)-pyrimidinones. For instance, 5,6-dimethyl-2-phenyl-3-propargyl-4(3H)-pyrimidinone was identified as a lead compound with herbicidal activity. researchgate.net Subsequent synthesis of several hundred analogs aimed to identify compounds with even higher levels of activity. researchgate.net One of the most promising analogs, 5-ethyl-2-phenyl-3-propargyl-6-(trifluoromethyl)-4(3H)-pyrimidinone, underwent extensive field testing in winter wheat. researchgate.net

Furthermore, pyrimidine (B1678525) and triazine-substituted chlorsulfuron (B1668881) derivatives have been developed. These compounds have demonstrated high herbicidal activity while also exhibiting accelerated degradation rates in both acidic and alkaline soils. nih.gov Notably, most of these chlorsulfuron analogs showed good crop safety for both wheat and corn at high dosages. nih.gov

Research has also extended to pyrido[2,3-d]pyrimidine (B1209978) derivatives. A series of these compounds were synthesized and tested for herbicidal activity against various weeds. mdpi.com While most had no significant effect on lettuce, they displayed good activity against bentgrass. mdpi.comnih.gov The most active compound, 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, showed activity comparable to the commercial herbicides clomazone (B1669216) and flumioxazin. mdpi.comnih.gov

The following table summarizes the herbicidal activity of selected this compound derivatives:

Derivative Class Target Weeds Key Findings Reference
Pyrazolo[3,4-d]pyrimidin-4-onesRape, Barnyard GrassPotential herbicidal activity against roots. nih.gov
2-Aryl-4-(3H)-pyrimidinonesGeneral WeedsLead compounds identified with promising field test results in winter wheat. researchgate.net
Pyrimidine-substituted ChlorsulfuronsGeneral WeedsHigh herbicidal activity and accelerated soil degradation. Good crop safety for wheat and corn. nih.gov
Pyrido[2,3-d]pyrimidinesBentgrassGood activity against bentgrass, with one compound comparable to commercial herbicides. mdpi.comnih.gov

Development of this compound Derivatives as Fungicidal Agents

The versatility of the this compound scaffold extends to the development of fungicidal agents. Modifications to this core structure have yielded compounds with significant activity against various plant pathogenic fungi.

One notable area of research is the synthesis of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives. A series of these compounds were synthesized and evaluated for their antifungal activities. nih.gov The results showed that some of these derivatives exhibited potent fungicidal effects. For instance, compound 8IIId displayed superior activity against Valsa mali compared to the commercial fungicide boscalid. nih.gov Further modification by introducing chiral groups led to the synthesis of compound 8Vc, which showed even more significant antifungal activities against Valsa mali and Physalospora piricola. nih.govresearchgate.net

Thieno[2,3-d]pyrimidin-4-one derivatives have also been a focus of fungicidal research. A series of these compounds were synthesized and screened for their activity against various fungi, including C. albicans and A. niger. hilarispublisher.com The results indicated that some of these derivatives, such as compounds 5j and 5f, exhibited good antifungal activity. hilarispublisher.com

Additionally, 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety have been designed and synthesized. Many of these compounds showed obvious antifungal activities against a range of plant pathogens, including various species of Botrytis cinerea, Phytophthora infestans, and Pyricularia oryzae. nih.govfrontiersin.org

The table below presents a summary of the fungicidal activity of selected this compound derivatives:

Derivative Class Target Fungi Key Findings Reference
Pyrazolo[3,4-d]pyrimidin-4-onesValsa mali, Physalospora piricolaSuperior activity compared to boscalid; chiral derivatives showed enhanced efficacy. nih.govresearchgate.net
Thieno[2,3-d]pyrimidin-4-onesC. albicans, A. nigerGood antifungal activity observed for specific derivatives. hilarispublisher.com
1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidinesBotrytis cinerea, Phytophthora infestans, Pyricularia oryzaeObvious antifungal activities against a broad range of plant pathogens. nih.govfrontiersin.org

Elucidation of Mode of Action in Agrochemical Contexts

Understanding the mode of action of these agrochemical derivatives is crucial for their effective and sustainable use. Research has focused on identifying the specific biochemical pathways and enzymes targeted by these compounds.

For some herbicidal derivatives, the mode of action has been linked to the inhibition of key enzymes in plants. For example, aryloxyphenoxypropionates (APPs) are known to target acetyl-CoA carboxylase (ACCase) in monocot chloroplasts. researchgate.net The design of pyrimidinyloxyphenoxypropionate derivatives builds on this established mode of action. researchgate.net Similarly, certain pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids have been identified as potent inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) and heme biosynthesis. nih.gov One such compound, 11q, showed significantly higher activity against tobacco PPO than the commercial herbicide flumioxazin. nih.gov

In the context of fungicidal activity, the mode of action of some pyrazolo[3,4-d]pyrimidin-4-one derivatives against Valsa mali has been investigated. Physiological and biochemical studies suggest that the primary mechanism involves altering the mycelial morphology and increasing the permeability of the cell membrane. nih.govresearchgate.net

The following table outlines the elucidated modes of action for certain classes of this compound derivatives:

Derivative Class Agrochemical Type Mode of Action Reference
AryloxyphenoxypropionatesHerbicideInhibition of acetyl-CoA carboxylase (ACCase) researchgate.net
Pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybridsHerbicideInhibition of protoporphyrinogen oxidase (PPO) nih.gov
Pyrazolo[3,4-d]pyrimidin-4-onesFungicideAlteration of mycelial morphology and increased cell membrane permeability nih.govresearchgate.net

Advanced Spectroscopic and Computational Characterization in Research

Comprehensive Spectroscopic Characterization for Structural Elucidation and Purity Assessment

NMR spectroscopy is a cornerstone technique for the structural analysis of 2,6-Dichloro-3H-pyrimidin-4-one, providing detailed information about the hydrogen, carbon, and nitrogen environments within the molecule.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. It should feature a singlet for the proton at the C5 position of the pyrimidine (B1678525) ring and a broad singlet corresponding to the N-H proton, which can be exchanged with D₂O. The exact chemical shifts would be solvent-dependent. For comparison, in related pyrimidine derivatives, the C5-H proton signal appears in the aromatic region. publish.csiro.aunih.gov

¹³C NMR: The ¹³C NMR spectrum provides a map of the carbon skeleton. For this compound, four distinct signals are anticipated. The carbonyl carbon (C4) is expected to resonate at the lowest field (highest ppm value), typically in the range of 160-170 ppm, similar to other pyrimidinones (B12756618). nih.gov The carbons bonded to chlorine (C2 and C6) would appear at lower chemical shifts, followed by the C5 carbon. The high intensity of certain signals in a ¹³C NMR spectrum can sometimes indicate the presence of carbons that are not attached to protons. mdpi.com For the related compound 4,6-Dichloropyrimidine, carbon signals are observed, providing a reference for the expected chemical shift regions of chlorinated carbons in a pyrimidine ring. chemicalbook.com

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy could offer direct insight into the electronic environment of the two nitrogen atoms in the pyrimidine ring, helping to confirm the tautomeric form and bonding arrangement.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
¹H ~7.0-8.0 Singlet C5-H proton
¹H Variable (broad) Singlet N3-H proton (exchangeable)
¹³C ~160-170 Singlet C4 (C=O)
¹³C ~150-160 Singlet C2/C6 (C-Cl)
¹³C ~110-120 Singlet C5

Mass spectrometry is critical for determining the molecular weight and confirming the elemental composition of this compound. The molecular formula C₄H₂Cl₂N₂O gives a molecular weight of approximately 179.98 g/mol .

Molecular Ion Peak: Due to the presence of two chlorine atoms, the mass spectrum is expected to exhibit a characteristic isotopic pattern for the molecular ion [M]⁺. The two main isotopes of chlorine are ³⁵Cl and ³⁷Cl. This results in three peaks: [M]⁺ (containing two ³⁵Cl atoms), [M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl atom), and [M+4]⁺ (containing two ³⁷Cl atoms), with an approximate intensity ratio of 9:6:1.

Fragmentation Analysis: Electron Impact (EI) mass spectrometry studies on related pyrimidine derivatives reveal common fragmentation pathways. iosrjournals.orgsapub.orgresearchgate.net For this compound, fragmentation is likely to proceed through the loss of small, stable molecules or radicals. Expected fragmentation patterns include:

Loss of CO: A common fragmentation for cyclic ketones and lactams, leading to a fragment ion [M-28]⁺.

Loss of Cl•: Elimination of a chlorine radical to form an [M-35]⁺ ion.

Loss of HCl: Elimination of hydrogen chloride, resulting in an [M-36]⁺ fragment.

Ring Cleavage: Subsequent fragmentation of the pyrimidine ring can lead to the loss of species like HCN. nih.govmiamioh.edu

GC-MS can be used for the analysis of the compound, often after a derivatization step for volatile analysis, providing both retention time for separation and a mass spectrum for identification. publish.csiro.aursc.orgresearchgate.net The mass spectrum of the closely related 4,6-Dichloropyrimidine is available and shows a clear molecular ion peak, providing a useful comparison. nist.gov

Vibrational spectroscopy, including both IR and Raman techniques, probes the functional groups and bond vibrations within the molecule, offering a molecular fingerprint.

Key Vibrational Modes:

N-H Stretching: A characteristic band is expected in the region of 3100-3300 cm⁻¹ due to the N-H group. Its position and broadness can indicate the extent of hydrogen bonding in the solid state.

C=O Stretching: A strong absorption band, often referred to as the amide I band, is anticipated between 1650 and 1700 cm⁻¹ corresponding to the carbonyl group at the C4 position. nih.gov

C=N and C=C Stretching: Vibrations associated with the pyrimidine ring are expected in the 1400-1600 cm⁻¹ region. researchgate.net

C-Cl Stretching: The carbon-chlorine stretching vibrations typically appear in the fingerprint region, usually between 600 and 800 cm⁻¹.

Studies on structurally similar molecules, such as 4,6-dichloro-5-amino pyrimidine and 4-amino-2,6-dihydroxy pyrimidine, provide valuable reference data for assigning the vibrational modes of the pyrimidine core and its substituents. researchgate.netripublication.com The NIST database also contains an IR spectrum for 4,6-Dichloropyrimidine, which can be used for comparison of the ring vibrations. nist.gov

Table 2: Predicted IR Absorption Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H Stretch 3100 - 3300 Medium-Strong
C-H Stretch (Aromatic) ~3050 Weak-Medium
C=O Stretch (Amide I) 1650 - 1700 Strong
C=N / C=C Ring Stretch 1400 - 1600 Medium-Strong
C-Cl Stretch 600 - 800 Strong

Note: The data in this table is predicted based on the analysis of structurally related compounds and general principles of IR spectroscopy.

UV-Visible spectroscopy provides information on the electronic transitions within the molecule. The pyrimidine ring system, with its heteroatoms and double bonds, gives rise to characteristic absorptions. The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The carbonyl group and chlorine atoms act as auxochromes, influencing the position and intensity of these absorption bands.

The tautomeric equilibrium between the keto (pyrimidin-4-one) and enol (pyrimidin-4-ol) forms can be studied using UV-Vis spectroscopy, as the two forms will have different chromophores and thus different absorption spectra. The spectrum of the related 4,6-Dichloropyrimidine shows absorption maxima that can serve as a baseline for understanding the electronic transitions of the dichlorinated pyrimidine core. nist.gov Furthermore, changes in the UV-Vis spectrum upon addition of metal ions can be used to study the formation and stoichiometry of complexes, providing insights into the compound's coordination chemistry. nih.gov

Quantum Chemical and Computational Studies for Molecular Insights

Computational chemistry, particularly methods based on quantum mechanics, provides a powerful tool for understanding the molecular properties of this compound at an electronic level.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. wikipedia.orgmpg.de For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G*, can provide a wealth of information. nih.gov

Structural Properties: DFT is used to perform geometry optimization, predicting bond lengths, bond angles, and dihedral angles that are often in good agreement with experimental data. nih.gov

Electronic Properties: Calculations can determine the distribution of electron density and generate molecular electrostatic potential (MEP) maps. These maps highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering predictions about its reactivity.

Spectroscopic Correlation: DFT can be used to calculate vibrational frequencies, which can then be compared with experimental IR and Raman spectra to aid in the assignment of observed bands. digitellinc.com Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), helping to interpret the observed electronic transitions. nih.govdigitellinc.com

Reactivity Descriptors: Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical hardness. These computational insights are invaluable for understanding the reaction mechanisms involving this compound. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding the chemical reactivity of molecules. researchgate.netresearchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are key descriptors of molecular stability and reactivity. science.govnih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov

The HOMO represents the ability of a molecule to donate an electron, thus indicating its nucleophilic character. researchgate.net Conversely, the LUMO represents the ability to accept an electron, signifying its electrophilic character. researchgate.net The distribution of these orbitals across the molecule highlights the most probable sites for nucleophilic and electrophilic attack.

For pyrimidine derivatives, computational studies have shown that the HOMO and LUMO are often localized on the pyrimidine ring and its substituents. In the case of this compound, the electron-withdrawing nature of the chlorine atoms and the carbonyl group significantly influences the energies and distribution of the frontier orbitals. These features generally lead to a lower energy LUMO, enhancing the molecule's susceptibility to nucleophilic substitution at the carbon atoms bearing the chlorine atoms. wuxibiology.com

Table 1: Illustrative Frontier Molecular Orbital Energy Data for a Related Pyrimidine Derivative

ParameterEnergy (eV)
EHOMO-6.85
ELUMO-1.75
Energy Gap (ΔE)5.10

Note: The data presented in this table is for a representative pyrimidine derivative and is intended for illustrative purposes to demonstrate the typical range of FMO energies.

Molecular Docking and Binding Energy Calculations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govnih.gov

The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, often expressed as a binding energy. mdpi.com A more negative binding energy indicates a more stable and favorable interaction. These calculations help in identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov

Derivatives of pyrimidine have been the subject of numerous molecular docking studies against a variety of biological targets. For example, pyrimidinone derivatives have been investigated as potential inhibitors of various kinases. nih.gov In such studies, the pyrimidine core often acts as a scaffold, with substituents forming specific interactions with amino acid residues in the active site of the enzyme.

While specific molecular docking studies for this compound were not found in the provided search results, the general principles can be applied. The presence of two chlorine atoms and a carbonyl group in this compound suggests that it can participate in various types of interactions. The carbonyl group can act as a hydrogen bond acceptor, while the chlorine atoms can engage in halogen bonding or hydrophobic interactions.

Table 2: Example of Molecular Docking Results for a Pyrimidine Derivative with a Kinase Target

ParameterValue
Binding Energy (kcal/mol)-8.5
Interacting ResiduesLYS7, GLU90, ILE145
Type of InteractionsHydrogen Bond, Hydrophobic

Note: This table provides hypothetical data to illustrate the typical output of a molecular docking study for a pyrimidine-based inhibitor.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored according to the electrostatic potential, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). scielo.br

For this compound, the MEP map would be expected to show a region of high negative potential (red) around the carbonyl oxygen atom due to the lone pairs of electrons. This site would be susceptible to electrophilic attack. Conversely, the regions around the hydrogen atom attached to the nitrogen and potentially the carbon atoms attached to the chlorine atoms would exhibit a more positive potential (blue or green), indicating sites prone to nucleophilic attack.

Tautomeric Preference and Equilibrium Studies (e.g., 1H vs. 3H Forms)

Tautomerism is a phenomenon where a single chemical compound tends to exist in two or more interconvertible structures that are different in the formal position of a hydrogen atom and a double bond. For this compound, the name explicitly indicates the presence of a hydrogen atom on the nitrogen at position 3 (the 3H-form), which is a lactam or keto form. This is in equilibrium with its tautomeric lactim or enol form, 2,6-dichloro-pyrimidin-4-ol.

Computational studies on related 4(3H)-pyrimidinones have consistently shown that the keto form is significantly more stable than the enol form in the gas phase and in various solvents. wuxibiology.com The greater stability of the keto tautomer is often attributed to the higher strength of the C=O double bond compared to the C=N double bond and favorable resonance stabilization. stackexchange.com The introduction of a nitrogen atom into the ring, as in pyrimidinones compared to pyridones, has been shown to shift the equilibrium towards the keto form. wuxibiology.com

The preference for the 3H-keto form in this compound is thus well-supported by the established principles of tautomerism in pyrimidine systems. This stability is a crucial factor in its chemical behavior and its interactions in biological systems.

Table 3: Relative Energies of Tautomers for a Model 4(3H)-Pyrimidinone

TautomerRelative Energy (kcal/mol)
4(3H)-pyrimidinone (Keto)0.00
4-Hydroxypyrimidine (Enol)+5.50

Note: This data is for a model pyrimidinone system and illustrates the typical energy difference between the keto and enol tautomers.

Computational Simulation of Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT), are widely used to simulate the spectroscopic properties of molecules, such as their infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govresearchgate.net These simulations provide valuable information for the structural elucidation and characterization of compounds. mdpi.comnmrdb.org

The calculated vibrational frequencies from a DFT study can be compared with the experimental IR spectrum to assign the observed absorption bands to specific vibrational modes of the molecule. researchgate.net For this compound, characteristic vibrational modes would include the C=O stretching frequency, C-Cl stretching frequencies, and various ring stretching and bending modes.

Similarly, the chemical shifts in ¹H and ¹³C NMR spectra can be calculated and compared with experimental data. nih.govnih.gov These calculations can help in assigning the signals to specific atoms in the molecule and can also provide insights into the electronic environment of the nuclei. For this compound, the calculated chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the carbonyl group.

While specific simulated spectra for this compound were not found in the search results, DFT calculations on similar pyrimidine derivatives have shown good agreement between calculated and experimental spectra, confirming the utility of this approach. nih.govmdpi.com

Future Directions and Emerging Research Avenues for 2,6 Dichloro 3h Pyrimidin 4 One

Innovations in Synthetic Methodologies for Enhanced Efficiency and Selectivity

Traditional methods for pyrimidine (B1678525) synthesis are often hampered by the need for harsh reagents, extensive time, and the generation of significant waste. nih.govrasayanjournal.co.in To overcome these limitations, researchers are actively developing more efficient and selective synthetic routes.

One promising approach is the adoption of microwave-assisted synthesis . nih.govrsc.org This technique can dramatically shorten reaction times, reduce byproduct formation, and improve yields. rasayanjournal.co.innih.gov For instance, the synthesis of 2-amino-4-chloro-pyrimidine derivatives has been successfully achieved using microwave irradiation, offering a rapid and efficient alternative to conventional heating. nih.gov

Flow chemistry represents another significant advancement. researchgate.netmdpi.comresearchgate.net By conducting reactions in continuous-flow reactors, chemists can achieve better control over reaction parameters, leading to higher yields and purity. mdpi.com This methodology is particularly advantageous for multi-step syntheses, as it allows for the telescoping of reactions without the need for isolating intermediates. mdpi.comnih.gov The synthesis of various pyrimidinones (B12756618) has been demonstrated using flow chemistry, highlighting its potential for scalable and sustainable production. researchgate.net

Furthermore, the development of one-pot multicomponent reactions (MCRs) is gaining traction. rasayanjournal.co.inbenthamdirect.com MCRs allow for the synthesis of complex molecules from three or more starting materials in a single step, thereby increasing efficiency and reducing waste. rasayanjournal.co.in A practical strategy for preparing highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine has been developed using this approach. nih.gov

These innovative synthetic methods are not only improving the efficiency and selectivity of pyrimidine synthesis but are also aligning with the principles of green chemistry.

Exploration of Novel Biological Targets and Therapeutic Applications

Derivatives of 2,6-dichloro-3H-pyrimidin-4-one are being investigated for a wide array of therapeutic applications, with a significant focus on kinase inhibition. Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.

Kinase Inhibitors: The pyrimidine scaffold is a key component in many kinase inhibitors. google.com Researchers are actively designing and synthesizing novel pyrimidine derivatives to target specific kinases with high selectivity.

EGFR Inhibitors: Derivatives of pyrido[2,3-d]pyrimidin-4(3H)-one have been designed as potent inhibitors of the epidermal growth factor receptor (EGFR), including its mutated forms that confer drug resistance. nih.govnih.gov For example, compound 8a, a pyrido[2,3-d]pyrimidin-4(3H)-one derivative, has shown significant inhibitory activity against both wild-type EGFR and the T790M mutant. nih.gov

FLT3 Inhibitors: FMS-like tyrosine kinase 3 (FLT3) is a validated target in acute myeloid leukemia (AML). nih.gov Novel pyrimidine-4,6-diamine derivatives have been rationally designed as selective FLT3 inhibitors, aiming to reduce the myelosuppressive side effects associated with dual FLT3/c-KIT inhibition. nih.gov

ROCK Inhibitors: Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as a new class of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. nih.gov The most potent compound, 8k, displayed IC50 values in the nanomolar range against ROCK I and ROCK II. nih.gov

PIM-1 Kinase Inhibitors: Novel pyrido[2,3-d]pyrimidine (B1209978) derivatives have demonstrated potent inhibitory activity against PIM-1 kinase, a promising target in breast cancer therapy. nih.gov

ZAP-70 Inhibitors: Researchers are expanding the chemical diversity of pyrido[2,3-d]pyrimidin-7(8H)-ones to target ZAP-70, a key tyrosine kinase in T-cell signaling. mdpi.com

Other Therapeutic and Agrochemical Applications: Beyond kinase inhibition, pyrimidine derivatives are being explored for other biological activities:

Anticancer Agents: Various pyrimidine derivatives have shown cytotoxic activity against a range of cancer cell lines. nih.govrsc.orgmdpi.com

Antimicrobial Agents: Pleuromutilin derivatives incorporating a 6-chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino side chain have been synthesized and evaluated as inhibitors of Staphylococcus aureus. nih.gov

Agrochemicals: Novel 2,4,6-trisubstituted pyrimidine derivatives are being investigated as succinate (B1194679) dehydrogenase inhibitors for potential use as fungicides. researchgate.net

The exploration of these novel biological targets and therapeutic applications underscores the broad potential of the this compound scaffold in drug discovery and agrochemical development.

Advanced Computational Approaches in Rational Drug and Agrochemical Design

Computational chemistry has become an indispensable tool in the rational design of new drugs and agrochemicals. researchgate.netscispace.comsysrevpharm.org These methods accelerate the discovery process by predicting the binding affinity and other properties of molecules before they are synthesized. researchgate.netnih.gov

Structure-Based and Ligand-Based Design: Both structure-based and ligand-based drug design approaches are employed in the development of pyrimidine derivatives. researchgate.net

Molecular Docking: This technique is widely used to predict the binding mode and affinity of a ligand to its target protein. researchgate.netmdpi.com For example, molecular docking studies have been instrumental in understanding the interaction of pyrido[3,4-d]pyrimidine (B3350098) derivatives with the EGFR kinase domain, guiding the design of more potent inhibitors. nih.gov Docking studies have also been used to elucidate the binding of novel pyrido[2,3-d]pyrimidine derivatives to PIM-1 kinase. nih.gov

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features required for biological activity. researchgate.net Pharmacophore models have been used to design and screen for new EGFR inhibitors based on the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov These models can then be used to predict the activity of new, unsynthesized molecules. researchgate.net

ADMET Prediction: In silico tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govresearchgate.net Early prediction of these properties can help to reduce the failure rate of compounds in later stages of development. researchgate.net For instance, the ADMET properties of novel 2-amino-4-chloro-pyrimidine derivatives were evaluated computationally to assess their drug-likeness. nih.gov

The integration of these advanced computational approaches is enabling a more targeted and efficient design of this compound derivatives with improved efficacy and safety profiles.

Integration of this compound Chemistry with Sustainable and Green Chemistry Principles

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to minimize environmental impact and enhance sustainability. nih.govrasayanjournal.co.inbenthamdirect.com

Green Synthetic Techniques: Several green synthetic methods are being explored for the production of pyrimidines:

Use of Green Solvents: Researchers are investigating the use of environmentally benign solvents, such as water and ionic liquids, to replace hazardous organic solvents. rasayanjournal.co.in The use of magnetized deionized water as a green solvent has been shown to be effective for the one-pot synthesis of pyrano[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines. researchgate.net

Catalyst-Free and Solvent-Free Reactions: Whenever possible, reactions are being designed to proceed without the need for catalysts or solvents. nih.govresearchgate.net "Grindstone chemistry," a solvent-free mechanical method, has been used for the efficient synthesis of dihydropyrimidinones. researchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry can accelerate reaction rates and improve yields, often under milder conditions than conventional methods. nih.govrasayanjournal.co.in

Use of Nanocatalysts: Nanoparticles, such as nano ZnO, are being employed as highly efficient and recyclable catalysts for the synthesis of pyrimidine derivatives. researchgate.net

The adoption of these green chemistry principles is not only making the synthesis of this compound and its derivatives more environmentally friendly but also often leads to economic benefits through reduced waste and energy consumption. rasayanjournal.co.in

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,6-Dichloro-3H-pyrimidin-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves chlorination of pyrimidinone precursors under controlled conditions. Optimization includes varying temperature (e.g., 60–80°C), chlorinating agents (e.g., POCl₃ or SOCl₂), and reaction time (8–24 hrs). Monitoring via TLC or HPLC ensures completion. Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical. Safety protocols for handling chlorinated reagents, including inert gas environments and waste disposal, must be strictly followed .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of techniques:

  • NMR spectroscopy : Compare ¹H/¹³C NMR peaks with literature data for pyrimidinone derivatives. Key signals include downfield shifts for carbonyl (C4-O, ~160–170 ppm) and aromatic protons (C5-H, ~7–8 ppm) .
  • Mass spectrometry (MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl groups).
  • HPLC : Assess purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • Waste Management : Segregate chlorinated waste in labeled containers for professional disposal to prevent environmental contamination.
  • Emergency Measures : Immediate rinsing with water for skin/eye contact and medical consultation for exposure. Refer to SDS guidelines for hazard codes (e.g., H303/H313/H333) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing Cl groups at C2 and C6 activate the C4 carbonyl for nucleophilic attack. Steric hindrance from Cl substituents can slow reactions at C2/C5. Computational modeling (DFT) predicts regioselectivity, while experimental validation via substituent tracking (e.g., replacing Cl with F or methyl groups) clarifies electronic contributions. Kinetic studies under varying pH and solvent polarity (DMF vs. THF) further elucidate mechanistic pathways .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragments) for derivatives of this compound?

  • Methodological Answer : Contradictions may arise from tautomerism or impurities.

  • Tautomer Analysis : Use variable-temperature NMR to detect equilibrium between keto-enol forms.
  • High-Resolution MS (HRMS) : Differentiate isobaric impurities (e.g., Cl vs. Br isotopes).
  • X-ray crystallography : Resolve structural ambiguities by determining crystal packing and hydrogen-bonding networks, as demonstrated for related pyrimidinone salts .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Heat samples (40–60°C) and monitor decomposition via HPLC.
  • Light Sensitivity : Expose to UV light (254 nm) and track degradation products.
  • Humidity Tests : Store in desiccators vs. humid chambers (75% RH) for 4–8 weeks. Stability-indicating assays (e.g., LC-MS) quantify degradation pathways (hydrolysis, oxidation) .

Q. What computational approaches are effective in predicting the biological activity of this compound analogs?

  • Methodological Answer :

  • QSAR Modeling : Correlate substituent descriptors (ClogP, molar refractivity) with activity data (e.g., enzyme inhibition IC₅₀).
  • Molecular Docking : Screen analogs against target proteins (e.g., kinases) using AutoDock Vina. Validate with in vitro assays (e.g., T-cell lymphoma inhibition, as seen in forodesine derivatives) .

Notes for Methodological Rigor

  • Triangulation : Combine spectral, computational, and crystallographic data to validate findings .
  • Replication : Repeat syntheses ≥3 times to ensure reproducibility of yields and purity.
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste and animal testing (if applicable).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.